molecular formula C38H38N2O6 B11711012 N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis[4-(pentyloxy)benzamide]

N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis[4-(pentyloxy)benzamide]

Cat. No.: B11711012
M. Wt: 618.7 g/mol
InChI Key: KGWZPLMKEUGGHF-UHFFFAOYSA-N
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Description

N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE is a complex organic compound with the molecular formula C38H38N2O6. This compound is part of a class of chemicals known for their unique structural properties and potential applications in various scientific fields. It is characterized by the presence of anthracene and benzamide groups, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 9,10-dioxo-9,10-dihydroanthracene with 4-(pentyloxy)benzoyl chloride in the presence of a base to form an intermediate product. This intermediate is then reacted with 4-(pentyloxy)benzamide under controlled conditions to yield the final compound .

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis often involves standard organic synthesis techniques such as refluxing, purification by column chromatography, and recrystallization.

Chemical Reactions Analysis

N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The benzamide and anthracene groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction .

Scientific Research Applications

N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a key mechanism in its potential anticancer activity. Additionally, it may inhibit certain enzymes involved in cellular processes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to N-{9,10-DIOXO-4-[4-(PENTYLOXY)BENZAMIDO]-9,10-DIHYDROANTHRACEN-1-YL}-4-(PENTYLOXY)BENZAMIDE include other anthracene derivatives and benzamides. For example:

Properties

Molecular Formula

C38H38N2O6

Molecular Weight

618.7 g/mol

IUPAC Name

N-[9,10-dioxo-4-[(4-pentoxybenzoyl)amino]anthracen-1-yl]-4-pentoxybenzamide

InChI

InChI=1S/C38H38N2O6/c1-3-5-9-23-45-27-17-13-25(14-18-27)37(43)39-31-21-22-32(34-33(31)35(41)29-11-7-8-12-30(29)36(34)42)40-38(44)26-15-19-28(20-16-26)46-24-10-6-4-2/h7-8,11-22H,3-6,9-10,23-24H2,1-2H3,(H,39,43)(H,40,44)

InChI Key

KGWZPLMKEUGGHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)OCCCCC)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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